molecular formula C11H16N2O B8461270 6-Isobutyl-5-methylnicotinamide

6-Isobutyl-5-methylnicotinamide

Cat. No.: B8461270
M. Wt: 192.26 g/mol
InChI Key: CKLIMJYGWHTCKZ-UHFFFAOYSA-N
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Description

6-Isobutyl-5-methylnicotinamide is a chemical compound belonging to the nicotinamide family Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinamide typically involves the reaction of 6-isobutyl-5-methyl-nicotinic acid with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired nicotinamide derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as improved reaction control, higher yields, and scalability. Enzymatic catalysis using immobilized enzymes like Novozym® 435 can also be employed for the synthesis of nicotinamide derivatives in a sustainable and efficient manner .

Chemical Reactions Analysis

Types of Reactions: 6-Isobutyl-5-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

6-Isobutyl-5-methylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular metabolism and as a precursor for coenzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 6-Isobutyl-5-methylnicotinamide involves its role as a precursor for nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH). These coenzymes are essential for cellular energy metabolism, DNA repair, and regulation of transcription processes. The compound exerts its effects by modulating the activity of enzymes involved in these pathways, thereby influencing various biological processes .

Comparison with Similar Compounds

    Nicotinamide: A simpler derivative of nicotinic acid with similar biological properties.

    6-Isobutyl-nicotinamide: Lacks the methyl group but shares the isobutyl substitution.

    5-Methyl-nicotinamide: Lacks the isobutyl group but contains the methyl substitution.

Uniqueness: 6-Isobutyl-5-methylnicotinamide is unique due to the presence of both isobutyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-methyl-6-(2-methylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-7(2)4-10-8(3)5-9(6-13-10)11(12)14/h5-7H,4H2,1-3H3,(H2,12,14)

InChI Key

CKLIMJYGWHTCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CC(C)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-isobutyl-5-methyl-nicotinic acid (200 mg, 0.871 mmol) and DIPEA (450 mg, 3.48 mmol) in DMF (9 mL), PyBOP (498 mg, 0.958 mmol) is added at 0° C. The mixture is stirred for 15 min before 0.5 M NH3 in dioxane (6.1 mL, 3.05 mmol) is added. Stirring is continued for 2 h at rt. The mixture is concentrated to give crude 6-isobutyl-5-methyl-nicotinamide; LC-MS: tR=0.55 min, [M+1]+=193.10. This material is dissolved in DCM (8 mL), and pyridine (430 mg, 4.43 mmol) followed by trifluoroacetic anhydride (1.25 g, 5.94 mmol) is added dropwise at 0° C. The mixture is stirred at rt for 2 h before it is diluted with DCM. The mixture is washed with a 10% aq. citric acid solution followed by a sat. aq. Na2CO3-solution, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 6-isobutyl-5-methyl-nicotinonitrile (126 mg) as a colourless oil; LC-MS: tR=0.90 min, [M+1]+=175.17; 1H NMR (CDCl3): δ 0.98 (d, J=6.8 Hz, 6H), 2.20 (hept. J=7 Hz, 1H), 2.38 (s, 3H), 2.74 (d, J=7.3 Hz, 2H), 7.69 (s, 1H), 8.67 (s, 1H).
Quantity
200 mg
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reactant
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450 mg
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reactant
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498 mg
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reactant
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9 mL
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solvent
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0 (± 1) mol
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6.1 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-isobutyl-5-methyl-nicotinic acid ethyl ester (2.86 g, 12.9 mmol) in 7 N NH3 in MeOH (80 mL) is stirred at 60° C. for 20 h before the solvent is removed in vacuo. The residue is dried to give 6-isobutyl-5-methyl-nicotinamide (1.89 g) as a yellow oil; LC-MS: tR=0.66 min, [M+1]+=193.29; 1H NMR (D6-DMSO): δ 0.91 (d, J=6.5 Hz, 6H), 2.08-2.20 (m, 1H), 2.32 (s, 3H), 2.65 (d, J=7.3 Hz, 2H), 7.43 (s, 1H), 7.95 (s, 1H), 8.01 (m, 1H), 8.78 (s, 1H).
Quantity
2.86 g
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reactant
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0 (± 1) mol
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80 mL
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solvent
Reaction Step One

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